molecular formula C18H22ClNO6S B350443 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 873586-74-4

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B350443
CAS RN: 873586-74-4
M. Wt: 415.9g/mol
InChI Key: FZHKVAWTBLEFRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step sequences starting from vanillin . A shorter synthesis is given by Shulgin and Shulgin . The reaction was complete, liquid–liquid extraction was carried out with dichloromethane (3 × 30 mL) and the crude product of the reaction was purified by column chromatography using mixtures of petroleum ether–ethyl acetate (10:1), thus obtaining the pure tetrahydroquinoline precursor .


Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the linear formula: ClC6H4(CO)2C6H3(OCH3)2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, 2-Chloro-3′,4′-dimethoxybenzil (CDMB, o -chlorobenzveratroin) may be used in the synthesis of 2- (2-chlorophenyl)-3- (3,4-dimethoxyphenyl)quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 119-123 °C . The linear formula is ClC6H4(CO)2C6H3(OCH3)2, and the molecular weight is 304.73 .

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of certain enzymes. For example, 2-Chloro-3′,4′-dimethoxybenzil is a specific inhibitor of human carboxylesterase-2 (hCE-2) .

Safety and Hazards

Safety and hazards associated with similar compounds include eye damage, skin irritation, and skin sensitization .

properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO6S/c1-23-14-6-5-12(9-16(14)25-3)7-8-20-27(21,22)18-11-15(24-2)13(19)10-17(18)26-4/h5-6,9-11,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHKVAWTBLEFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide

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